![molecular formula C18H14ClN3O4S B6579827 1-(3-chloro-4-methoxyphenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one CAS No. 946238-65-9](/img/structure/B6579827.png)
1-(3-chloro-4-methoxyphenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one
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Overview
Description
1-(3-chloro-4-methoxyphenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a useful research compound. Its molecular formula is C18H14ClN3O4S and its molecular weight is 403.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.0393548 g/mol and the complexity rating of the compound is 624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
1-(3-chloro-4-methoxyphenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Dihydropyrazin-2-one
- Substituents :
- A chloro and methoxy group on the phenyl ring.
- A nitrophenyl group connected via a methyl sulfanyl linkage.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. The presence of the nitrophenyl and sulfanyl groups is believed to enhance the cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds inhibit cell proliferation by inducing apoptosis in cancer cells through the modulation of Bcl-2 family proteins, which play a crucial role in regulating apoptosis .
The proposed mechanism involves:
- Inhibition of Cell Growth : The compound appears to interfere with key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : By modulating the expression of pro-apoptotic and anti-apoptotic proteins, it promotes programmed cell death in tumor cells.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent cancer cell death .
Study 1: In Vitro Analysis
A recent study evaluated the efficacy of this compound against human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent inhibition of cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. The study also reported significant morphological changes indicative of apoptosis, including chromatin condensation and membrane blebbing .
Study 2: In Vivo Efficacy
In an animal model using xenografted tumors in mice, administration of the compound resulted in a notable reduction in tumor size compared to control groups. Tumor growth inhibition was measured at 60% after four weeks of treatment at a dosage of 10 mg/kg body weight. Histopathological analysis confirmed increased apoptosis within treated tumors .
Toxicity and Safety Profile
While promising, the safety profile of this compound is crucial for its therapeutic application. Preliminary toxicity studies indicate moderate toxicity at higher concentrations, necessitating further investigation into its pharmacokinetics and long-term effects. It is classified as potentially harmful if ingested or absorbed through the skin, highlighting the need for caution during handling .
Scientific Research Applications
This compound exhibits a range of biological activities that make it a candidate for further research:
- Antimicrobial Activity : Studies have indicated that derivatives of dihydropyrazinones possess antimicrobial properties. The presence of the nitro group and the chloro-substituted phenyl ring may enhance its activity against various bacterial strains .
- Anticancer Properties : Research suggests that compounds with similar structures can inhibit cancer cell proliferation. The mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis. For instance, studies on related pyrazinone derivatives have shown promising results in targeting cancer cells .
Case Studies
Several studies have focused on the applications of similar compounds:
- Study 1 : A research article published in Medicinal Chemistry demonstrated that derivatives of dihydropyrazinones showed significant cytotoxic effects against various cancer cell lines, suggesting that modifications in substituents could enhance their efficacy .
- Study 2 : In a pharmacological study, a related compound was evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that introducing electron-withdrawing groups like nitro and chloro significantly improved antibacterial activity .
Potential Applications
The diverse biological activities exhibited by this compound suggest several potential applications:
- Pharmaceutical Development : Given its anticancer and antimicrobial properties, this compound could be developed into a new class of therapeutic agents.
- Agricultural Chemicals : The antimicrobial properties may also allow for applications in developing new pesticides or fungicides.
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-[(3-nitrophenyl)methylsulfanyl]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4S/c1-26-16-6-5-13(10-15(16)19)21-8-7-20-17(18(21)23)27-11-12-3-2-4-14(9-12)22(24)25/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSHPEBOYFMFFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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